4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound. It features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine or other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, substitution reactions might yield various substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly as an enzyme inhibitor or receptor ligand.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of new materials, such as polymers or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole
- 4-Bromo-5-(trifluoromethyl)-1H-pyrazole
- 1,3-Dimethyl-5-(trifluoromethyl)-1H-pyrazole
Uniqueness
The presence of both bromine and trifluoromethyl groups in 4-Bromo-1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole might confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C6H6BrF3N2 |
---|---|
Molecular Weight |
243.02 g/mol |
IUPAC Name |
4-bromo-1,3-dimethyl-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C6H6BrF3N2/c1-3-4(7)5(6(8,9)10)12(2)11-3/h1-2H3 |
InChI Key |
LSQRLJSUZNYBHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.